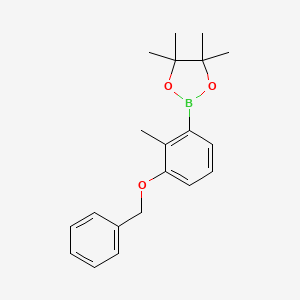
3-Benzyloxy-2-methylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-2-methylphenylboronic acid pinacol ester is a boronic acid derivative commonly used in scientific research and industrial applications due to its unique physical and chemical properties. This compound is particularly valuable in organic synthesis, especially in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester, also known as a boronate ester, is the formation of carbon-carbon (C-C) bonds . This compound is used in metal-catalyzed C-C bond formation reactions, such as the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester moiety is transformed into other functional groups, leading to the formation of new C-C, C-O, C-N, C-X, or C-H bonds at stereogenic centers . This transformation can occur through either a stereoretentive or a stereoinvertive pathway .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .
Pharmacokinetics
It’s known that the compound’s stability and solubility can be influenced by the presence of certain salts . For instance, the compound can be converted to a mixture of the R-BF3K salt and pinacol under certain conditions .
Result of Action
The result of the compound’s action is the formation of new C-C bonds, which is a crucial step in many organic synthesis reactions . The compound’s ability to form these bonds under mild and functional group tolerant conditions makes it a valuable tool in the field of organic chemistry .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . The rate of hydrolysis of boronic pinacol esters, for instance, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester typically involves the reaction of 3-benzyloxy-2-methylphenylboronic acid with pinacol in the presence of a Lewis acid catalyst such as magnesium sulfate (MgSO4). The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-2-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions include various substituted phenylboronic esters, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Benzyloxy-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.
Biology: This compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: It is employed in the synthesis of various biologically active compounds and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylphenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 2-Aminophenylboronic acid pinacol ester
Uniqueness
3-Benzyloxy-2-methylphenylboronic acid pinacol ester is unique due to its benzyloxy substituent, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in complex organic synthesis and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-3-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-17(21-23-19(2,3)20(4,5)24-21)12-9-13-18(15)22-14-16-10-7-6-8-11-16/h6-13H,14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMJQTLMBOOCKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
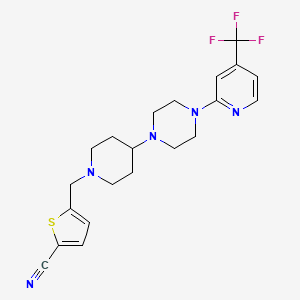
![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2370660.png)
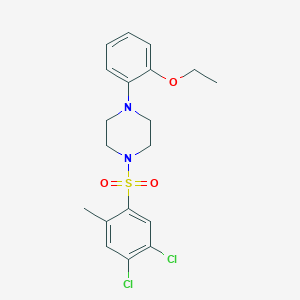

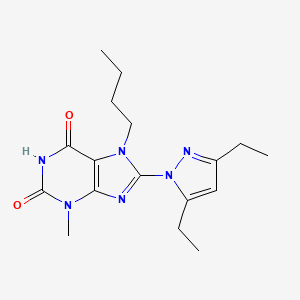
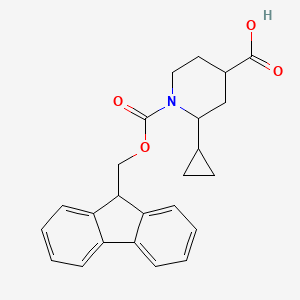
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2370665.png)
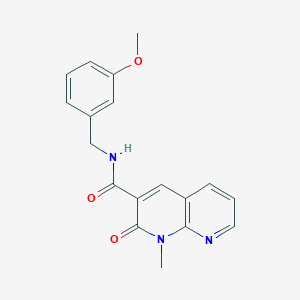
![1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B2370672.png)
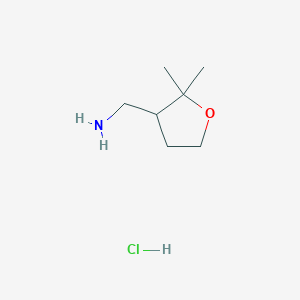
![7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2370676.png)
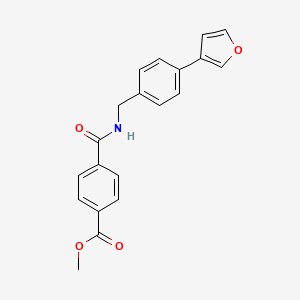
![1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid](/img/structure/B2370680.png)
